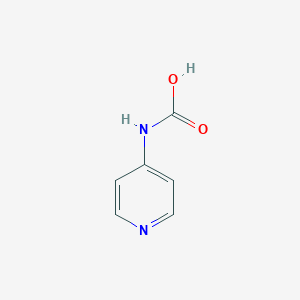

Pyridin-4-ylcarbamic acid

Descripción general

Descripción

Carbamic acid, 4-pyridinyl-(9CI) is a heterocyclic organic compound with the molecular formula C6H6N2O2 and a molecular weight of 138.12 g/mol . This compound is characterized by the presence of a carbamic acid group attached to a pyridine ring, making it a unique structure in the realm of organic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Carbamic acid, 4-pyridinyl-(9CI) can be synthesized through various methods. One common approach involves the reaction of carbon dioxide with amines in the presence of a base. For instance, a one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient method for the preparation of carbamates . Another method involves the use of aryl isocyanates derived from arylamines and carbon dioxide in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .

Industrial Production Methods

Industrial production of carbamic acid derivatives often involves the use of metal-free synthesis methods. For example, the direct conversion of low-concentration carbon dioxide into carbamates using Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . This method is advantageous as it does not require the addition of metal complex catalysts or metal salt additives.

Análisis De Reacciones Químicas

Types of Reactions

Carbamic acid, 4-pyridinyl-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamic acid group to amines.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Pyridin-4-ylcarbamic acid derivatives have shown promising antimicrobial properties. A study highlighted the synthesis of novel amides combining pyridine derivatives with other antimicrobial agents, demonstrating enhanced activity against Mycobacterium tuberculosis and multidrug-resistant strains. Minimum inhibitory concentrations (MICs) for some compounds were as low as 0.25 μM, indicating their potential as effective antimycobacterial agents .

Neuropharmacology

Research into pyridin-4-yl derivatives has also revealed their potential as modulators of muscarinic receptors in the brain. Specifically, compounds derived from this compound have been identified as positive allosteric modulators of the M4 receptor, which is involved in cognitive functions. These compounds exhibited significant potency, suggesting their utility in treating neurological disorders .

Organic Synthesis

Versatile Building Blocks

this compound serves as an essential building block in organic synthesis. Its ability to participate in various chemical reactions allows for the creation of complex molecules. For example, it can be used to synthesize piperidine and piperazine derivatives, which are valuable in pharmaceutical applications .

Coordination Chemistry

The compound's structure facilitates its use as a ligand in coordination chemistry. It can form complexes with metal ions, enhancing the stability and reactivity of these complexes. This property is particularly useful in catalysis and materials science .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Deng et al., 2023 | Antimicrobial Properties | Derivatives showed MICs ≤0.25 μM against M. tuberculosis |

| Kudelko et al., 2015 | Synthesis Techniques | Developed methods for synthesizing pyridin-4-yl derivatives with high yields |

| Drakontaeidi & Pontiki, 2024 | Neuropharmacological Effects | Identified M4 receptor modulation potential with significant efficacy |

Mecanismo De Acción

The mechanism of action of carbamic acid, 4-pyridinyl-(9CI) involves its interaction with molecular targets through its carbamic acid group. This group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Carbamic acid, 4-pyridinyl-(9CI) can be compared with other carbamic acid derivatives such as:

- Formamide

- Dithiocarbamate

- Carbonic acid

- Urea

- Ethyl carbamate

- Sulfamic acid

These compounds share similar functional groups but differ in their specific structures and properties, making carbamic acid, 4-pyridinyl-(9CI) unique in its applications and reactivity.

Actividad Biológica

Pyridin-4-ylcarbamic acid, a derivative of pyridine, has garnered attention in recent years due to its diverse biological activities. This compound is notable for its potential therapeutic applications, particularly in antimicrobial and antiviral domains. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is characterized by its pyridine ring, which is known for enhancing the pharmacological properties of various compounds. The presence of the carbamic acid functional group further contributes to its biological activity. Research has shown that modifications to the pyridine structure can significantly impact its efficacy against various pathogens.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. These compounds have demonstrated effectiveness against a range of bacteria and fungi.

Efficacy Against Bacterial Strains

A study focusing on pyridine derivatives reported that several compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 3.09 µg/mL against Gram-positive bacteria. This suggests that this compound may possess similar or enhanced antibacterial properties due to its structural features .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | < 3.09 |

| Other derivatives | Escherichia coli | 500 |

Antifungal Activity

This compound has also been evaluated for antifungal activity. A comparative study indicated that compounds with a pyridine moiety displayed antifungal effects, suggesting that this compound could be effective against fungal infections .

Antiviral Activity

In light of the COVID-19 pandemic, there has been an increased focus on the antiviral potential of pyridine compounds. Research indicates that certain derivatives can inhibit viral replication effectively.

The antiviral mechanism often involves interaction with viral proteins or interference with viral entry into host cells. This compound's structure allows it to engage in specific interactions that may inhibit viral activities .

Study 1: Enhanced Antimycobacterial Efficacy

A recent study evaluated the antimycobacterial potential of novel amides derived from pyridine, including pyridin-4-carbohydrazide (related to this compound). The results showed potent activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis, with MICs as low as 0.25 µM . This underscores the potential of pyridine derivatives in combating resistant strains.

Study 2: Phytotoxic Activity

Another investigation explored the phytotoxic effects of pyridine derivatives on various plant species. The findings indicated selective inhibition based on compound structure, suggesting that modifications to the pyridine ring can enhance biological activity against specific targets .

Propiedades

IUPAC Name |

pyridin-4-ylcarbamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)8-5-1-3-7-4-2-5/h1-4H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSXRCPGQMOMBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401305756 | |

| Record name | Δ4(1H),N-Pyridinecarbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27867-13-6 | |

| Record name | Δ4(1H),N-Pyridinecarbamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27867-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Δ4(1H),N-Pyridinecarbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.